Arochlor 1262

Catalog No.
S1801348
CAS No.
37324-23-5
M.F
C130H111F12N17O19
M. Wt
2443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arochlor 1262

CAS Number

37324-23-5

Product Name

Arochlor 1262

IUPAC Name

5-(4-acetylphenyl)-4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[(4-tert-butylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[(4-cyclohexylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione;4-[hydroxy-[6-(trifluoromethyl)pyridin-3-yl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione

Molecular Formula

C130H111F12N17O19

Molecular Weight

2443.3 g/mol

InChI

InChI=1S/C29H26F3N3O4.C27H24F3N3O4.C27H25N3O4.C24H22N4O3.C23H14F6N4O4/c1-17-7-16-23(34-33-17)35-25(20-12-14-22(15-13-20)39-29(30,31)32)24(27(37)28(35)38)26(36)21-10-8-19(9-11-21)18-5-3-2-4-6-18;1-15-5-14-20(32-31-15)33-22(16-8-12-19(13-9-16)37-27(28,29)30)21(24(35)25(33)36)23(34)17-6-10-18(11-7-17)26(2,3)4;1-15(2)18-6-12-21(13-7-18)25(32)23-24(20-10-8-19(9-11-20)17(4)31)30(27(34)26(23)33)22-14-5-16(3)28-29-22;1-14(2)16-5-7-18(8-6-16)22(29)20-21(17-10-12-25-13-11-17)28(24(31)23(20)30)19-9-4-15(3)26-27-19;1-11-2-9-16(32-31-11)33-18(12-3-6-14(7-4-12)37-23(27,28)29)17(20(35)21(33)36)19(34)13-5-8-15(30-10-13)22(24,25)26/h7-16,18,25,36H,2-6H2,1H3;5-14,22,34H,1-4H3;5-15,24,32H,1-4H3;4-14,21,29H,1-3H3;2-10,18,34H,1H3

InChI Key

KXDFVYDRSWURND-UHFFFAOYSA-N

Synonyms

Polychlorinated biphenyl-62% chlorine

Canonical SMILES

CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C4CCCCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=NC=C4.CC1=NN=C(C=C1)N2C(C(=C(C3=CN=C(C=C3)C(F)(F)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F

Aroclor 1262 is a commercial mixture of PCBs with an average chlorine content of 62% by weight []. This means the PCB molecules in the mixture have an average of 62% of their hydrogen atoms replaced by chlorine atoms. Due to this complex mixture, Aroclor 1262 doesn't have a single defined molecular structure.

Origin and Significance

PCBs were mass-produced from the 1930s to the late 1970s. Aroclor 1262 was one of the most commonly used PCB mixtures due to its specific properties []. However, due to their environmental persistence and potential health risks, the production of PCBs was banned in many countries in the late 20th century [].

The significance of Aroclor 1262 in scientific research lies in its role as a model compound for understanding the environmental behavior and potential health effects of PCBs. Due to its widespread historical use, Aroclor 1262 is a contaminant found in many environmental samples, and research on its properties helps scientists assess the potential risks associated with environmental PCB exposure [].


Molecular Structure Analysis

As mentioned earlier, Aroclor 1262 is not a single molecule but a mixture of various PCB molecules with varying degrees of chlorination. The general structure of a PCB molecule consists of two benzene rings connected by a single carbon-carbon bond. Chlorine atoms can be attached to any of the carbon atoms in the benzene rings, resulting in a large number of possible PCB isomers (unique structural variations) [].


Chemical Reactions Analysis

  • PCBs are very stable molecules, meaning they resist breaking down in the environment []. This characteristic led to their widespread use but also contributes to their persistence as environmental contaminants.
  • PCBs can undergo various degradation processes, including photolysis (breakdown by sunlight) and biodegradation (breakdown by microorganisms) []. However, these processes are often slow and incomplete.

Physical And Chemical Properties Analysis

  • Solid or viscous liquids at room temperature [].
  • Poorly soluble in water but highly soluble in organic solvents like fats and oils [].
  • This property allows PCBs to bioaccumulate in the fatty tissues of organisms, increasing in concentration as they move up the food chain [].

PCBs, including Aroclor 1262, are considered hazardous substances due to their potential for adverse health effects. Exposure to PCBs has been linked to a variety of health problems, including:

  • Cancers [].
  • Neurological problems [].
  • Reproductive problems [].
, primarily due to the presence of chlorine atoms on the biphenyl structure:

  • Oxidation: Arochlor 1262 can be oxidized to form various chlorinated phenols and other byproducts.
  • Hydrolysis: Under certain conditions, Arochlor 1262 can react with water, although this process is generally slow.
  • Thermal Decomposition: At elevated temperatures, Arochlor 1262 may decompose, releasing toxic byproducts such as dioxins and furans .

Arochlor 1262 exhibits significant biological activity, particularly in terms of toxicity and endocrine disruption. It has been associated with various health effects including:

  • Dermatological Effects: Exposure can lead to skin irritation and conditions such as chloracne.
  • Endocrine Disruption: Arochlor 1262 can interfere with hormonal systems, potentially affecting reproductive health and development.
  • Carcinogenicity: Some studies suggest that PCBs may be carcinogenic, contributing to cancer risk upon prolonged exposure .

The synthesis of Arochlor 1262 involves the chlorination of biphenyl. The process typically includes:

  • Chlorination Reaction: Biphenyl is reacted with chlorine gas in the presence of a catalyst at controlled temperatures.
  • Separation and Purification: The resulting mixture is separated into different fractions based on chlorine content.
  • Blending: The fractions are blended to achieve the desired average chlorine content (62% for Arochlor 1262) before being packaged for industrial use .

Unique FeaturesArochlor 1254~54%Electrical insulationLower chlorine content than Arochlor 1262Arochlor 1016~42%Hydraulic fluidsLess persistent than higher-chlorinated PCBsArochlor 1248~48%PlasticizersUsed mainly in specialized industrial applicationsArochlor 1260~60%Electrical applicationsSimilar properties but different chlorine distribution

Arochlor 1262 is unique due to its specific balance between thermal stability and electrical insulating properties, making it particularly effective in high-performance electrical applications while also posing significant environmental risks due to its persistence .

Research on Arochlor 1262 has focused on its interactions within biological systems and the environment:

  • Environmental Persistence: Studies show that Arochlor 1262 is resistant to degradation, leading to accumulation in soil and aquatic environments.
  • Bioaccumulation: It tends to accumulate in living organisms, particularly in fatty tissues, raising concerns about long-term exposure effects on wildlife and humans.
  • Toxicological Studies: Investigations into its effects on various biological systems have highlighted its potential for causing reproductive and developmental toxicity .

Aroclor 1262 is a technical mixture of polychlorinated biphenyls characterized by a specific molecular structure and congener distribution pattern [1]. The fundamental structure of polychlorinated biphenyls consists of two connected benzene rings (biphenyl) with varying numbers of chlorine atoms attached at different positions [14]. This basic biphenyl structure contains 12 carbon atoms arranged in two connected six-carbon rings, with hydrogen atoms attached to the remaining positions unless substituted by chlorine atoms [2].

In Aroclor 1262, the molecular structure is defined by the specific pattern of chlorine substitution on the biphenyl backbone [3]. The nomenclature "1262" indicates that this formulation contains 12 carbon atoms in its biphenyl structure with approximately 61.5-62.5% chlorine content by weight [2]. This high chlorination percentage results in a complex mixture of congeners with specific distribution patterns that distinguish Aroclor 1262 from other Aroclor formulations [4].

The congener distribution in Aroclor 1262 has been extensively studied and documented in scientific literature, particularly in the comprehensive work by Frame et al. (1996) [5]. According to this research, Aroclor 1262 contains a specific distribution of polychlorinated biphenyl congeners, with predominance of highly chlorinated compounds [2]. The congener profile is characterized by a significant proportion of hexa-, hepta-, and octachlorinated biphenyls, which collectively constitute the majority of the mixture [2] [5].

The detailed congener composition of Aroclor 1262, as determined by Frame et al. (1996), reveals that heptachlorinated biphenyls are the dominant homolog group, comprising approximately 48.48% of the total mixture [2]. This is followed by hexachlorinated biphenyls at 26.43%, octachlorinated biphenyls at 19.69%, and nonachlorinated biphenyls at 1.65% [2]. Lower chlorinated congeners are present in smaller amounts, with pentachlorinated biphenyls at 3.35%, tetrachlorinated biphenyls at 0.49%, trichlorinated biphenyls at 0.98%, and dichlorinated biphenyls at 0.27% [2].

Chlorination Percentage and Homologue Profile

Aroclor 1262 is characterized by its high chlorination percentage, containing approximately 61.5-62.5% chlorine by weight [2]. This specific chlorine content is reflected in the designation "1262," where the first two digits (12) represent the number of carbon atoms in the biphenyl structure, and the last two digits (62) indicate the approximate percentage of chlorine by weight [3]. This high chlorination level significantly influences the physical and chemical properties of the mixture, including its viscosity, density, and environmental behavior [3].

The homologue profile of Aroclor 1262 provides a detailed breakdown of the distribution of polychlorinated biphenyl congeners based on their degree of chlorination [2]. According to comprehensive analyses by Frame et al. (1996), the homologue composition of Aroclor 1262 is dominated by highly chlorinated congeners, particularly those with seven chlorine atoms (heptachlorinated biphenyls) [2] [5].

The detailed homologue profile of Aroclor 1262 is presented in the following table:

Homologue GroupChemical FormulaWeight Percentage
MonochlorobiphenylC₁₂H₉Cl0.02%
DichlorobiphenylC₁₂H₈Cl₂0.27%
TrichlorobiphenylC₁₂H₇Cl₃0.98%
TetrachlorobiphenylC₁₂H₆Cl₄0.49%
PentachlorobiphenylC₁₂H₅Cl₅3.35%
HexachlorobiphenylC₁₂H₄Cl₆26.43%
HeptachlorobiphenylC₁₂H₃Cl₇48.48%
OctachlorobiphenylC₁₂H₂Cl₈19.69%
NonachlorobiphenylC₁₂H₁Cl₉1.65%

This homologue distribution demonstrates the predominance of highly chlorinated congeners in Aroclor 1262, with heptachlorinated biphenyls constituting nearly half of the mixture [2]. The average molecular weight of Aroclor 1262 is approximately 389-395, reflecting its high chlorine content and the predominance of heavily chlorinated congeners [2] [21].

Comparison with Other Aroclor Formulations

Aroclor 1262 differs significantly from other Aroclor formulations in terms of its chlorine content, congener distribution, and physical properties [2]. When compared to more commonly studied Aroclors such as 1242, 1248, 1254, and 1260, Aroclor 1262 contains a higher percentage of chlorine and a greater proportion of highly chlorinated congeners [3].

The chlorine content of Aroclor 1262 (61.5-62.5%) is higher than that of Aroclor 1260 (60%), Aroclor 1254 (54%), Aroclor 1248 (48%), and Aroclor 1242 (42%) [2]. This higher chlorination level results in distinct physical properties, including increased density, viscosity, and decreased water solubility [3]. The density of Aroclor 1262 is approximately 1.64 g/cm³ at 25°C, which is higher than the densities of less chlorinated Aroclors such as Aroclor 1254 (1.54 g/cm³) and Aroclor 1242 (1.38 g/cm³) [2].

A comparative analysis of homologue distributions across different Aroclor formulations reveals distinct patterns that reflect their varying chlorine contents [2]. While Aroclor 1262 is dominated by hepta- and hexachlorinated biphenyls, Aroclor 1260 contains a higher proportion of hexachlorinated biphenyls (43.35%) and a lower proportion of heptachlorinated biphenyls (38.54%) [2]. Aroclor 1254 is characterized by a predominance of pentachlorinated biphenyls (approximately 53-71%), while Aroclor 1248 contains mainly tetra- and pentachlorinated biphenyls [2] [20].

The following table presents a comparison of homologue distributions across selected Aroclor formulations:

Homologue GroupAroclor 1242Aroclor 1248Aroclor 1254Aroclor 1260Aroclor 1262
Mono-0.75%0.07%0.02%0.02%0.02%
Di-15.04%1.55%0.09%0.08%0.27%
Tri-44.91%21.27%0.39%0.21%0.98%
Tetra-20.16%32.77%4.86%0.35%0.49%
Penta-18.85%42.92%71.44%8.74%3.35%
Hexa-0.31%1.64%21.97%43.35%26.43%
Hepta-Not detected0.02%1.36%38.54%48.48%
Octa-Not detectedNot detectedNot detected8.27%19.69%
Nona-Not detectedNot detected0.04%0.70%1.65%

This comparison illustrates the progressive shift toward higher chlorinated congeners with increasing Aroclor number, with Aroclor 1262 containing the highest proportion of hepta- and octachlorinated biphenyls among the commonly studied Aroclors [2] [5].

Chiral Properties of PCB Congeners in Aroclor 1262

Chirality is an important structural property of certain polychlorinated biphenyl congeners that has significant implications for their environmental behavior and biological interactions [11]. A polychlorinated biphenyl congener is considered chiral when both phenyl rings have an unsymmetrical substitution pattern relative to the axis formed by the central carbon-carbon bond connecting the two rings [11]. Such congeners can exist as rotational isomers, or atropisomers, that are non-superimposable mirror images of each other [11].

Among the 209 possible polychlorinated biphenyl congeners, 78 exhibit axial chirality, with 19 forming stable atropisomers under ambient conditions [11]. These chiral congeners are particularly relevant in the context of Aroclor 1262, as the mixture contains a significant proportion of highly chlorinated congeners that may exhibit chiral properties [2] [11].

The stability of chiral polychlorinated biphenyl congeners depends on the number of chlorine substituents in the ortho positions (positions 2, 2', 6, and 6' on the biphenyl structure) [11]. Congeners with three or four ortho chlorine substituents have sufficiently high rotational energy barriers (ΔG = 176.6 kJ/mol and ΔG = 246 kJ/mol, respectively) to prevent racemization under ambient conditions [11]. In contrast, congeners with none, one, or two ortho chlorine substituents readily racemize and do not form stable atropisomers at ambient temperatures [11].

In Aroclor 1262, several chiral congeners are present, particularly among the hexa-, hepta-, and octachlorinated biphenyls that dominate the mixture [2] [11]. These include congeners such as 2,2',3,3',4,4',5,5'-octachlorobiphenyl (PCB-194) and 2,2',3,3',4,4',5,6-octachlorobiphenyl (PCB-195), which have been identified in the congener composition of Aroclor 1262 [2] [8].

The chiral properties of these congeners can lead to atropisomeric enrichment in environmental and biological systems, as different atropisomers may undergo selective metabolism, degradation, or bioaccumulation [8] [11]. This phenomenon has been observed in studies of polychlorinated biphenyl congeners in wildlife, laboratory animals, and humans, where significant atropisomeric enrichment has been documented [11].

Structural Determinants of Environmental Behavior

The structural characteristics of Aroclor 1262, particularly its high chlorination level and predominance of hepta- and octachlorinated biphenyls, significantly influence its environmental behavior [2] [3]. These structural features determine key properties such as water solubility, vapor pressure, partition coefficients, and susceptibility to degradation, which collectively govern the fate and transport of Aroclor 1262 in environmental systems [3] [23].

Water solubility is a critical property that affects the distribution and mobility of polychlorinated biphenyls in aquatic environments [3]. The water solubility of polychlorinated biphenyls decreases with increasing chlorination, making Aroclor 1262, with its high chlorine content, relatively insoluble in water [3]. The water solubility of Aroclor 1262 at 24°C has been reported as 0.052 mg/L, which is lower than that of less chlorinated Aroclors such as Aroclor 1254 (0.057 mg/L) and significantly lower than Aroclor 1242 (0.34 mg/L) [2].

The octanol-water partition coefficient (Kow) is another important parameter that influences the environmental behavior of polychlorinated biphenyls [23]. This coefficient represents the tendency of a compound to partition between octanol (representing organic phases such as lipids) and water, with higher values indicating greater lipophilicity [23]. The log Kow values for congeners present in Aroclor 1262 are generally high (typically ranging from 6.5 to 8.3), reflecting their strong tendency to partition into organic phases such as sediments, soils, and biological lipids [2] [23].

The vapor pressure of polychlorinated biphenyls decreases with increasing chlorination, affecting their atmospheric transport and deposition patterns [3]. Aroclor 1262, with its high chlorine content, has a relatively low vapor pressure compared to less chlorinated Aroclors, limiting its volatilization from water and soil surfaces [3]. This property, combined with its high lipophilicity, contributes to the persistence of Aroclor 1262 in environmental compartments such as sediments and soils [3] [23].

Biodegradation of polychlorinated biphenyls is influenced by their molecular structure, with higher chlorinated congeners generally being more resistant to microbial degradation [23]. The predominance of hepta- and octachlorinated biphenyls in Aroclor 1262 makes it particularly resistant to biodegradation under aerobic conditions [23]. However, under anaerobic conditions, reductive dechlorination can occur, preferentially removing chlorine atoms from the meta and para positions [6]. This process can gradually transform highly chlorinated congeners into less chlorinated forms, potentially altering the congener profile of Aroclor 1262 in environmental systems over time [6] [23].

Physical State and Appearance

Aroclor 1262 is a highly chlorinated, clear-to-pale-yellow viscous liquid at room temperature. Certified analytical standards dissolved in hexane, methanol or isooctane are colourless and mobile, whereas the neat product behaves as a heavy, resin-like oil that becomes glassy below −90 °C [1] [2].

Solubility Characteristics

  • Water: Owing to its 62% chlorine content, Aroclor 1262 exhibits extremely low aquatic solubility (≈ 2.7 µg L⁻¹ to 80 µg L⁻¹ between 20 – 25 °C) [3].
  • Organic phases: The mixture dissolves completely in non-polar or moderately polar solvents (hexane, isooctane, toluene, methanol) and partitions strongly into lipid media, reflecting a mixture log Kₒw > 7 [4] [5].
  • Environmental liquids: Under high-DOC freshwater, apparent solubility can rise one to two orders of magnitude through co-solvation and colloid association [6].

Partition Coefficients and Sorption Properties

  • Hydrophobicity. Mixture-average log Kₒw values of 7.0 – 7.2 place Aroclor 1262 among the most hydrophobic technical PCB products [5].
  • Soil & sediment binding. Laboratory sorption on seven mineral soils gave Koc values well above 10⁶ L kg⁻¹, with organic carbon controlling > 90% of variance in K (r² = 0.94) [6]. Activated-carbon‐amended field sediments reduced freely dissolved PCB concentrations by 1–2 orders of magnitude, supporting an exceptionally high affinity for black carbon surfaces (K_AC-clean-water ≈ 10⁸ L kg⁻¹) [7].
  • Bioaccumulation metrics. Lipid-normalised biota-sediment accumulation ratios of > 20 000 have been measured for hexa- to heptachlorinated congeners dominating Aroclor 1262, consistent with the mixture’s log Kₒw [8].

Thermal Stability and Combustion Products

  • Thermal inertia. The PCB backbone resists dehydrochlorination and retains integrity up to ca. 300 °C, enabling historical use in high-temperature dielectrics [3].
  • Onset of cracking. Rapid decomposition starts between 640 °C and 740 °C under oxidative conditions; residence at ≥ 1 200 °C with 2 s contact time achieves > 99.999% destruction efficiency [9] [10].
  • Combustion by-products. Sub-optimal combustion or accidental heating generates hydrochloric acid, carbon oxides and a spectrum of polychlorinated dibenzofurans/dioxins; tetra- to hexa-CDFs appear at µg g⁻¹ levels in inadequately controlled burns [10].

Persistence in Environmental Matrices

Aroclor 1262’s high chlorination governs its exceptional longevity:

  • Soils. Reported half-lives for hexachloro-dominant PCB mixtures in aerobic soils span 6 years, with highly chlorinated homologues persisting longer as reductive dechlorination slows markedly beyond the pentachloro level [11].
  • Sediments. Mass balance studies on the Saint Lawrence River associate the hepta- to nona-chlorinated PCB signal in pre-1990 cores with residual Aroclor 1262, showing negligible natural attenuation over > 30 years [12].
  • Atmosphere-surface exchange. Low vapour pressure hinders primary volatilisation; nevertheless, once airborne, “grass-hopper” redistribution enables long-range transport, sustaining an estimated 1 000 t PCB atmospheric reservoir above North America [13].
  • Biota. Congeners mirroring the Aroclor 1262 profile accumulate throughout aquatic food webs; lifetime body-burden patterns in humans increasingly resemble a de-chlorinated, age-weighted 1262 signature, underscoring its slow metabolic clearance [14].

Physical Description

Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992)

Hydrogen Bond Acceptor Count

43

Hydrogen Bond Donor Count

5

Exact Mass

2442.8084072 g/mol

Monoisotopic Mass

2441.8050523 g/mol

Boiling Point

644 to 707 °F at 760 mmHg (NTP, 1992)

Flash Point

383 °F (NTP, 1992)

Heavy Atom Count

178

Density

1.44 at 86 °F (NTP, 1992) - Denser than water; will sink

Use Classification

INDUSTRIAL

Dates

Last modified: 08-15-2023

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